Uridine 2'-phosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N2O9P/c12-3-4-6(14)7(20-21(16,17)18)8(19-4)11-2-1-5(13)10-9(11)15/h1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIDPEYTETUCNF-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N2O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156836 | |
| Record name | Uridine 2'-monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Uridine 2'-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011641 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
131-83-9 | |
| Record name | 2′-Uridylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Uridine 2'-monophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uridine 2'-monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156836 | |
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| Record name | Uridine 2'-monophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | URIDINE 2'-MONOPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATU41D776Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Uridine 2'-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011641 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Enzymatic Pathways for Uridine 2 Phosphate Formation and Metabolism
Tabulated Physicochemical Properties
The following table summarizes key physicochemical properties of Uridine (B1682114) 2'-phosphate, with data compiled from various chemical databases.
| Property | Value | Source |
| Molecular Formula | C9H13N2O9P | nih.govchemicalbook.com |
| Molecular Weight | 324.18 g/mol | nih.gov |
| IUPAC Name | {[(2R,3R,4R,5R)-2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy}phosphonic acid | foodb.ca |
| CAS Number | 131-83-9 | foodb.canih.gov |
| XLogP3 | -3.1 | nih.gov |
| Hydrogen Bond Donor Count | 5 | foodb.ca |
| Hydrogen Bond Acceptor Count | 8 | foodb.ca |
| Rotatable Bond Count | 4 | foodb.ca |
| Polar Surface Area | 165.86 Ų | foodb.ca |
| Physiological Charge | -2 | foodb.ca |
Note: Some properties are computed by various cheminformatics tools and may vary slightly between sources.
Substrate Specificity and Unique Ribonuclease Characteristics of CNPase
Structural Isomers of Uridine Monophosphate
Uridine monophosphate (UMP) can exist in different isomeric forms depending on the position of the phosphate (B84403) group on the ribose sugar. The primary isomers are:
Uridine 2'-phosphate: The phosphate group is attached to the 2'-hydroxyl of the ribose. lookchem.com
Uridine 3'-phosphate: The phosphate group is attached to the 3'-hydroxyl of the ribose. lookchem.com
Uridine 5'-phosphate: The phosphate group is attached to the 5'-hydroxyl of the ribose. lookchem.com
These isomers have distinct roles and arise from different metabolic processes. For example, Uridine 5'-monophosphate is the primary product of the de novo pyrimidine (B1678525) synthesis pathway and serves as the precursor for other pyrimidine nucleotides. uniprot.orgwikipedia.org In contrast, this compound and Uridine 3'-phosphate are often products of RNA degradation. acs.org The hydrolysis of the phosphodiester bonds in RNA can yield a mixture of 2'- and 3'-nucleoside monophosphates.
Biosynthesis and Metabolism
The metabolic pathways involving this compound are intricately linked to the broader pyrimidine metabolism, which is essential for nucleic acid synthesis and other cellular functions.
De Novo and Salvage Pathways of Pyrimidine Synthesis
Cells synthesize pyrimidine nucleotides through two primary routes: the de novo pathway and the salvage pathway.
De Novo Synthesis: This pathway constructs the pyrimidine ring from basic metabolites such as bicarbonate, ammonia (B1221849) (from glutamine), and aspartate. biorxiv.orgoup.com A key intermediate in this pathway is orotate, which is then converted to orotidine (B106555) 5'-monophosphate (OMP). nih.gov The enzyme UMP synthase then catalyzes the final steps to produce uridine 5'-monophosphate (UMP). uniprot.orgwikipedia.org This UMP is the precursor for all other pyrimidine nucleotides. oup.com
Salvage Pathway: This pathway recycles pre-existing pyrimidine bases and nucleosides obtained from the diet or from the breakdown of nucleic acids. nih.govbiorxiv.org Uridine, for instance, can be phosphorylated by uridine kinase to form UMP. ahajournals.org This pathway is particularly important in certain tissues or under conditions where de novo synthesis is insufficient. ahajournals.org
While Uridine 5'-phosphate is the central product of these primary synthesis pathways, this compound is primarily formed through the enzymatic processing of specific RNA-related molecules.
Enzymatic Formation from Uridine 2',3'-cyclic phosphate
This compound is a direct product of the hydrolysis of uridine 2',3'-cyclic phosphate. foodb.ca This reaction is catalyzed by the enzyme 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) .
Reaction: Uridine 2',3'-cyclic phosphate + H₂O → this compound
CNPase is a unique ribonuclease that specifically cleaves the 2',3'-cyclic phosphodiester bond of cyclic nucleotides, distinguishing it from other ribonucleases that typically cleave the phosphodiester backbone of RNA. foodb.ca The formation of 2',3'-cyclic phosphate-containing RNAs can occur during RNA cleavage events. frontiersin.org
Subsequent Enzymatic Conversion
Once formed, nucleoside monophosphates like UMP are typically phosphorylated to their diphosphate (B83284) and triphosphate forms to become active in various cellular processes. ontosight.airesearchgate.net This is a stepwise process catalyzed by specific kinases:
UMP to UDP: Uridine monophosphate kinase (UMPK) catalyzes the phosphorylation of UMP to uridine diphosphate (UDP), using ATP as the phosphate donor. ahajournals.orgkegg.jp
UDP to UTP: Nucleoside diphosphate kinase (NDPK) then phosphorylates UDP to uridine triphosphate (UTP). nih.govontosight.ai
UTP is a crucial molecule that serves as a precursor for CTP (cytidine triphosphate) synthesis and is utilized in RNA synthesis and the formation of UDP-sugars like UDP-glucose, which are essential for glycosylation reactions and glycogen (B147801) synthesis. elte.hunih.govumaryland.edu
The following table details the key enzymes involved in the metabolism of uridine phosphates.
| Enzyme | EC Number | Reaction Catalyzed |
| 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) | 3.1.4.37 | Uridine 2',3'-cyclic phosphate → this compound |
| Uridine monophosphate kinase (UMPK) | 2.7.4.22 | UMP + ATP → UDP + ADP |
| Nucleoside diphosphate kinase (NDPK) | 2.7.4.6 | UDP + ATP → UTP + ADP |
| Uracil (B121893) phosphoribosyltransferase (UPRTase) | 2.4.2.9 | Uracil + PRPP → UMP + PPi |
| UMP synthase | 4.1.1.23 | Orotidine-5'-phosphate → UMP + CO₂ |
Data sourced from KEGG and UniProt databases. uniprot.orgkegg.jpqmul.ac.uk
Role in RNA Structure and Catalysis
While the 3',5'-phosphodiester bond forms the primary backbone of RNA, the presence of a phosphate group at the 2'-position of the ribose sugar has significant implications for RNA structure and function.
Biological Functional Modalities of Uridine 2 Phosphate and Rna 2 Phosphate Modifications
Impact on RNA Structure, Stability, and Processing
The presence of a phosphate (B84403) group at the 2'-position of a ribonucleotide, such as in uridine (B1682114) 2'-phosphate, has profound effects on the structure, stability, and processing of RNA molecules. These modifications are not mere chemical curiosities but are integral to the biological function of various RNA species.
Post-transcriptional modifications are crucial for the stability and function of transfer RNA (tRNA). nih.gov In thermophilic archaea, which thrive at extreme temperatures, tRNAs are extensively modified to maintain their structural integrity. nih.gov One such modification is the presence of 2'-phosphouridine (U^p), specifically at position 47 of the tRNA molecule. nih.govresearchgate.net This modification has been shown to confer significant thermal stability and resistance to nuclease degradation. nih.govresearchgate.netacs.org
The formation of U^p47 is catalyzed by an archaeal RNA kinase encoded by the arkI gene. nih.govresearchgate.net The ArkI enzyme possesses a non-canonical kinase motif and a positively charged patch that facilitates tRNA binding. nih.govacs.org The biological importance of this modification is underscored by the observation that archaeal strains lacking the arkI gene exhibit slow growth at high temperatures. nih.govacs.org Furthermore, the modification is reversible, with an archaeal homolog of the KptA protein acting as a phosphatase to remove the 2'-phosphate from U^p47 both in vitro and in vivo. acs.org This reversibility suggests a dynamic regulatory mechanism for controlling tRNA stability in response to environmental conditions. acs.org
Table 1: Impact of 2'-Phosphouridine on tRNA Properties
| Property | Effect of 2'-Phosphouridine (U^p) | Reference |
|---|---|---|
| Thermostability | Increased | nih.govresearchgate.netacs.org |
| Nuclease Resistance | Increased | nih.govresearchgate.netacs.orgresearchgate.net |
| Backbone Rotation | Prevented during thermal denaturation | nih.govresearchgate.netresearchgate.net |
| Growth at High Temperatures | Essential for normal growth in thermophilic archaea | nih.govacs.org |
The formation of a 2',3'-cyclic phosphate (cP) at the 3'-terminus of an RNA molecule is a common event in RNA metabolism, often occurring as an intermediate or final product of RNA cleavage by various endoribonucleases. ptbioch.edu.plhmdb.canih.gov This terminal modification is not merely a byproduct of degradation but plays a significant role in the maturation and function of several small RNA species.
U6 snRNA: In vertebrates, the U6 small nuclear RNA (snRNA), a key component of the spliceosome, predominantly features a 2',3'-cyclic phosphate at its 3'-end. frontiersin.orgnih.gov The maturation of U6 snRNA involves the addition of several uridine residues to the 3'-end of the precursor RNA, followed by the removal of a terminal uridine stretch by the 3' to 5' exoribonuclease USB1. frontiersin.org This process generates the mature 3'-end with a cP. frontiersin.orgebi.ac.uk The presence of the cP is crucial for the interaction of U6 snRNA with the Lsm2-8 protein complex, while the nascent U6 snRNA with a 3'-OH end is bound by the La protein. frontiersin.org This differential protein binding highlights the regulatory role of the 3'-terminal cP in the assembly and function of the spliceosome. frontiersin.org
Signal Recognition Particle RNA: A subpopulation of the human signal recognition particle (SRP) RNA, an essential component for targeting proteins to the endoplasmic reticulum, also possesses a 2',3'-cyclic phosphate at its 3'-terminus. nih.govpnas.org The formation of this cP is considered an intermediate step in the metabolism of SRP RNA. nih.gov The structure of a fragment of human SRP RNA has revealed the conformation of a 2',3'-cyclic phosphate-containing adenosine (B11128) residue, which is consistent with the mechanism of hammerhead ribozyme cleavage. rcsb.orgnih.gov
Mitochondrial RNA Processing RNA: Similar to SRP RNA, a subset of human mitochondrial RNA processing (MRP) RNAs, which are involved in the processing of mitochondrial precursor RNAs, also contain 3'-terminal cyclic phosphates. nih.gov The presence of this modification suggests that it is an intermediate in the metabolic pathway of these small RNAs. nih.gov
The generation of these 2',3'-cyclic phosphate termini can occur through the action of various endoribonucleases or by RNA 3'-terminal phosphate cyclases, which convert a 3'-phosphate to a 2',3'-cyclic phosphodiester in an ATP-dependent manner. ptbioch.edu.plhmdb.ca The presence of this modification can influence RNA ligation, as some RNA ligases specifically require a 2',3'-cyclic phosphate for their activity. nih.govembopress.org
The inherent chemical nature of the RNA backbone, with its vicinal 2'- and 3'-hydroxyl groups, allows for the possibility of phosphoryl migration. This process involves the transfer of the phosphate group from the canonical 3',5'-phosphodiester linkage to a non-canonical 2',5'-linkage. oup.com This isomerization can occur under both acidic and basic conditions and proceeds through a pentavalent phosphate intermediate. oup.combeilstein-journals.org
The formation of 2',5'-phosphodiester linkages can have significant consequences for RNA structure and function. RNAs containing these aberrant linkages have been shown to exhibit lower melting temperatures, indicating reduced thermal stability. oup.com The presence of 2',5'-linkages can also impact the ability of RNA to serve as a template for enzymatic reactions and can lead to "off-target" effects in therapeutic applications of synthetic RNA. nih.gov
The cleavage of RNA strands often proceeds through a 2',3'-cyclic phosphate intermediate, which is subsequently hydrolyzed to a mixture of 2'- and 3'-monophosphate-terminated strands. acs.orgresearchgate.net The formation of this cyclic intermediate is a key step in the mechanism of many ribonucleases. frontiersin.orgresearchgate.net The hydrolysis of the cyclic phosphate can be catalyzed by enzymes such as 2',3'-cyclic nucleotide 3'-phosphodiesterases (CNPases), which specifically produce 2'-nucleotides, or by other phosphodiesterases that can yield a mixture of 2'- and 3'-phosphates. nih.govnih.gov
The interconversion between 3',5'- and 2',5'-phosphodiester bonds is a pH-dependent process, with isomerization being more favorable under acidic conditions and cleavage dominating under basic conditions. beilstein-journals.org The presence of metal ions can also influence the rate of both cleavage and isomerization. ttu.ee The potential for phosphoryl migration and the formation of 2',5'-linkages is a critical consideration in the chemical synthesis of RNA and in understanding the stability and degradation of RNA in biological systems. oup.comnih.gov
Significance of 2',3'-Cyclic Phosphate Termini in Small RNA Metabolism (e.g., U6 snRNA, Signal Recognition Particle RNA, Mitochondrial RNA Processing RNA)
Neurobiological Implications of CNPase Activity and Uridine 2'-phosphate Production
2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) is a highly abundant enzyme in the myelin of the central nervous system (CNS), accounting for approximately 4% of the total myelin protein. neurosci.cnbiolegend.com It is primarily localized to the non-compact myelin, which includes the adaxonal and abaxonal layers and the paranodal loops. neurosci.cn CNPase is considered one of the earliest markers of oligodendrocyte differentiation and myelination. termedia.pl
The primary in vitro catalytic activity of CNPase is the hydrolysis of 2',3'-cyclic nucleotides to their corresponding 2'-nucleotides. nih.gov While the precise in vivo substrate and the full physiological significance of this activity are still under investigation, CNPase is known to play a crucial role in the development and maintenance of myelin. neurosci.cnnih.gov Studies using transgenic and knockout mice have demonstrated that CNPase is involved in the assembly and formation of myelin membranes and in maintaining the integrity of axons. nih.govmdpi.com
CNPase has been shown to interact with the actin cytoskeleton, suggesting a structural role in linking the cytoskeleton to the intracellular side of the myelin membrane. biorxiv.orgnih.gov This interaction is thought to be important for the outgrowth of oligodendrocyte processes and for counteracting the developmental closure of cytoplasmic channels within the compact myelin. biolegend.combiorxiv.org
The expression of CNPase is altered in various neurological diseases. For instance, CNPase is an autoantigen in multiple sclerosis, a chronic autoimmune disease characterized by demyelination. neurosci.cntermedia.pl Changes in CNPase expression have also been linked to Alzheimer's disease and Down's syndrome. neurosci.cn
The production of 2'-nucleotides, such as this compound, by CNPase activity has potential downstream effects on the function and plasticity of both neuronal and glial cells. While direct evidence linking this compound to specific neuronal or glial functions is still emerging, the broader roles of nucleotides and their metabolites in the nervous system suggest several avenues of investigation.
CNPase is not only found in myelinating oligodendrocytes but also in Schwann cells in the peripheral nervous system, albeit at much lower levels. neurosci.cn Its expression in these cells, which are critical for nerve impulse conduction and axonal support, points to a fundamental role in glial cell biology. The enzymatic activity of CNPase may be involved in adenosine metabolism, particularly in the context of traumatic brain injury, where it could contribute to local adenosine production. neurosci.cnnih.gov Adenosine is a potent neuromodulator with diverse effects on neuronal excitability, synaptic transmission, and inflammation.
Furthermore, CNPase has been implicated in regulating mitochondrial membrane permeability, which could have significant consequences for cellular energy metabolism and apoptosis in both neurons and glia. nih.govmdpi.com The two isoforms of CNPase, CNP1 (46 kDa) and CNP2 (48 kDa), arise from alternative promoters of the same gene and may have distinct functions or localization patterns within the cell. neurosci.cnnih.gov
Disturbances in CNPase activity could contribute to changes in myelin morphology and play a role in cellular processes that require membrane reorganization. termedia.pltermedia.pl Given that CNPase is a potential target for degenerative changes in nervous tissue, understanding the downstream consequences of its enzymatic activity, including the production of this compound, is crucial for elucidating its role in both normal brain function and in the pathogenesis of neurological disorders. mdpi.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2'-Phosphouridine |
| This compound |
| Uridine |
| Adenosine |
| 2',3'-cyclic phosphate |
| 3'-phosphate |
| 2'-phosphate |
| Uridine 2',3'-cyclic phosphate |
| Adenosine 2',3'-cyclic phosphate |
| 2'-nucleotides |
| 3'-nucleotides |
| 2',3'-cyclic nucleotides |
| Uridine triphosphate (UTP) |
| Adenosine triphosphate (ATP) |
| Guanosine triphosphate (GTP) |
| Dihydrouridine |
| Pseudouridine (B1679824) |
| Ribothymidine |
| Nicotinamide adenine (B156593) dinucleotide (NAD+) |
| Adenosine diphosphate (B83284) ribose 1",2"-cyclic phosphate |
| Nicotinamide adenine dinucleotide phosphate (NADP+) |
| Nicotinamide adenine dinucleotide phosphate, reduced (NADPH) |
| Pyrophosphate |
| 2'-AMP |
| 3'-AMP |
| 3'-GMP |
| 2',3'-cyclic AMP |
Role of CNPase in Central Nervous System Myelin Homeostasis and Development
Potential for Pseudouridine 2'-phosphates in Natural Product Biosynthesis
The biosynthesis of complex natural products often involves intricate enzymatic pathways that utilize modified building blocks. One such area of investigation is the role of phosphorylated nucleosides, particularly pseudouridine phosphates, as precursors in the synthesis of C-nucleoside antibiotics. Pseudouridimycin (B610317), a potent inhibitor of bacterial RNA polymerase, is a prominent example of a natural product containing a modified pseudouridine core, specifically 5'-aminopseudouridine. The question of how this core is synthesized and incorporated has led to hypotheses about the involvement of phosphorylated intermediates.
A key reason to suspect the involvement of phosphorylated pseudouridine is the common mechanism of pseudouridine synthases. These enzymes typically act on uridine residues already within an RNA strand, isomerizing them to pseudouridine. The subsequent degradation of these RNA molecules would release phosphorylated forms of pseudouridine. For instance, the pseudouridimycin biosynthetic gene cluster includes a gene for an adenylate kinase homolog, PumH, whose function is unknown but suggests a role for phosphate manipulation in the pathway. Furthermore, the biosynthesis of other nucleoside antibiotics like nikkomycin (B1203212) and polyoxin (B77205) involves complex phosphorylation and dephosphorylation steps. These observations led to the proposal that pseudouridine 2'-phosphates, or other phosphorylated variants, could be the direct substrates for subsequent modifications, such as the 5'-transamination step required to produce the 5'-aminopseudouridine core of pseudouridimycin.
However, recent biochemical studies have challenged this hypothesis by examining the initial enzymes in the pseudouridimycin pathway, SapB and SapH. SapB is a flavin-dependent oxidase that catalyzes the formation of pseudouridine aldehyde, the first committed step towards 5'-aminopseudouridine. SapH is a pyridoxal (B1214274) phosphate (PLP)-dependent aminotransferase that then converts the aldehyde to 5'-aminopseudouridine.
Detailed kinetic analysis of the SapB enzyme revealed a strong preference for non-phosphorylated pseudouridine as its substrate. The enzyme showed a significantly higher affinity for pseudouridine compared to uridine, indicating it acts as a "gate-keeper" to ensure the correct nucleoside enters the biosynthetic pathway. Crucially, when tested with commercially available 2'- or 3'-phosphorylated uridine derivatives, SapB showed no detectable enzymatic activity. This finding suggests that at least for this initial oxidation step, a phosphorylated pseudouridine is not the substrate. Moreover, the structure of the SapH active site appears unlikely to accommodate a phosphorylated substrate for the subsequent transamination step.
While the pseudouridine synthase in the pseudouridimycin gene cluster, PumJ, is known to produce free pseudouridine, the definitive phosphorylation state of the intermediates throughout the entire pathway remains an area of active research. The current evidence from the characterization of SapB and SapH points away from the involvement of pseudothis compound in the early stages of pseudouridimycin biosynthesis. Instead, it appears that the pathway proceeds through a non-phosphorylated pseudouridine intermediate.
Interactive Data Table: Enzyme Kinetics of SapB
The following table summarizes the kinetic parameters of the SapB enzyme with different substrates, highlighting its preference for non-phosphorylated pseudouridine.
| Substrate | K_M (μM) | Relative Affinity | Finding | Source |
| Pseudouridine | 34 | High | Preferred substrate for SapB, indicating a key role in the biosynthetic pathway. | |
| Uridine | 901 | Low | Significantly lower affinity compared to pseudouridine, suggesting a gatekeeping function for SapB. | |
| Oxazinomycin | 181 | Moderate | Accepted as a substrate, opening possibilities for metabolic engineering. | |
| 2'- or 3'-phosphorylated uridine | N/A | No Activity | No detectable enzymatic activity was observed, suggesting phosphorylated nucleosides are not substrates for this initial step. |
Advanced Analytical Methodologies for Uridine 2 Phosphate Research
The 2'-Phosphate as a Component of RNA Termini
Cleaved RNA molecules can have different chemical groups at their ends, including a hydroxyl group (-OH), a 5'-phosphate, a 3'-phosphate, or a 2',3'-cyclic phosphate (B84403). frontiersin.org The 2',3'-cyclic phosphate is a common intermediate in RNA cleavage reactions catalyzed by many ribonucleases. doudnalab.org The subsequent hydrolysis of this cyclic intermediate can yield either a 2'-phosphate or a 3'-phosphate terminus. The specific identity of the RNA terminus is determined by the catalytic mechanism of the enzyme responsible for the cleavage and is crucial for downstream RNA maturation and function. frontiersin.org
Ion Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry (IC-ESI-MS-MS) for Phosphate Metabolites
Involvement in RNA Splicing and Modification
The 2'-phosphate group plays a critical, albeit often transient, role in certain RNA processing events. A prominent example is in the splicing of transfer RNA (tRNA) in fungi and plants. During this process, the exons are joined by a ligase that creates a 2'-phosphate, 3',5'-phosphodiester linkage at the splice junction. pnas.org This internal 2'-phosphate must be removed for the tRNA to become functional in protein synthesis. pnas.org
The enzyme Tpt1 (tRNA-2'-phosphotransferase) is responsible for removing this junctional 2'-phosphate by transferring it to NAD+. pnas.orgnih.gov This reaction produces a mature tRNA with a standard 3',5'-phosphodiester bond and ADP-ribose-1",2"-cyclic phosphate. pnas.org In some archaea, a stable 2'-phosphate modification is found on certain tRNAs, where it is thought to enhance the thermal stability of the molecule. pnas.org
Influence on RNA Conformation and Catalytic Activity
In the context of ribozymes (catalytic RNA molecules), the precise positioning of functional groups, including the 2'-hydroxyls of ribose, is critical for catalysis. For instance, in the hammerhead ribozyme, cleavage of the RNA backbone occurs via a nucleophilic attack by a specific 2'-hydroxyl group on the adjacent phosphodiester bond, resulting in products with 2',3'-cyclic phosphate and 5'-hydroxyl termini. doudnalab.org While not a stable component of the active site, the transient formation and subsequent hydrolysis of such intermediates, potentially yielding a 2'-phosphate, are central to the catalytic cycle of many ribonucleases and ribozymes.
Analytical and Research Applications
The study of Uridine (B1682114) 2'-phosphate and related nucleotides requires sensitive and specific analytical techniques. These methods are crucial for understanding its metabolic roles and for various research applications.
Emerging Research Frontiers and Translational Potential of Uridine 2 Phosphate Research
Analytical Techniques for Detection and Quantification
Several analytical methods are employed to separate, identify, and quantify Uridine (B1682114) 2'-phosphate and other nucleotides in biological samples.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for nucleotide analysis. Due to the highly polar and charged nature of nucleotides, ion-exchange or ion-pair reversed-phase chromatography is typically used. qut.edu.au These methods allow for the separation of different nucleotide mono-, di-, and triphosphates, as well as their isomers. Detection is often achieved using UV spectroscopy, as the pyrimidine (B1678525) ring of uridine has a characteristic absorbance maximum around 260 nm. nih.gov
Mass Spectrometry (MS): Coupling HPLC with mass spectrometry (LC-MS) provides enhanced specificity and sensitivity. qut.edu.au Tandem mass spectrometry (MS/MS) can further confirm the identity of the compound by analyzing its fragmentation patterns. nih.gov This is particularly useful for distinguishing between isomers and for analyzing complex biological mixtures.
Enzymatic Assays: Coupled enzyme assays can be used for indirect quantification. For example, the product of one reaction involving a uridine phosphate (B84403) can be used as a substrate for a second, easily measurable reaction. nih.gov
Capillary Electrophoresis (CE): CE is another powerful technique for separating charged molecules like nucleotides based on their charge-to-mass ratio. It offers high resolution and requires only small sample volumes.
The following table compares the primary analytical methods for Uridine 2'-phosphate.
| Analytical Method | Principle | Advantages | Common Applications |
| Ion-Exchange HPLC | Separation based on charge interactions with a stationary phase. | Good separation of charged isomers, robust. | Quantification in cell extracts, metabolic studies. qut.edu.au |
| LC-MS/MS | Separation by HPLC followed by mass-based detection and fragmentation. | High specificity and sensitivity, structural confirmation. | Metabolomics, analysis of complex biological samples. nih.gov |
| UV Spectroscopy | Measurement of light absorbance at a specific wavelength. | Simple, non-destructive, compatible with HPLC. | Routine quantification post-chromatography. nih.govacs.org |
| Coupled Enzymatic Assays | Use of specific enzymes to convert the analyte into a measurable product. | High specificity, can be adapted for high-throughput screening. | Measuring enzyme kinetics, quantifying specific nucleotides. nih.gov |
This compound in Ribonuclease Activity Studies
This compound and its precursor, uridine 2',3'-cyclic phosphate, are key substrates in the study of ribonuclease (RNase) activity. The hydrolysis of uridine 2',3'-cyclic phosphate to this compound by enzymes like CNPase or the second step of the reaction catalyzed by RNase A (which produces uridine 3'-phosphate) is a classic model system for investigating enzyme kinetics and mechanism. acs.org By monitoring the disappearance of the cyclic substrate or the appearance of the monophosphate product, researchers can determine kinetic parameters such as Kₘ and kcat.
Research on RNA Processing and Modification
The unique chemical nature of the 2'-phosphate has made it a focus of research into RNA processing and modification. Studies on enzymes like Tpt1, which specifically recognize and remove internal 2'-phosphates from tRNA, have provided significant insights into the final steps of tRNA maturation. pnas.orgnih.gov The use of RNA substrates containing 2'-phosphate groups allows researchers to probe the substrate specificity and catalytic mechanism of such enzymes. Furthermore, the discovery that Tpt1 can also act on 2'-phospho-NADP(H) suggests broader roles for this enzyme family in cellular metabolism beyond RNA processing. pnas.orgnih.gov The ability to synthesize and analyze RNAs with 2'-phosphate termini is crucial for understanding these fundamental biological processes. frontiersin.org
Q & A
Q. What enzymatic pathways synthesize uridine 2'-phosphate from cyclic phosphate precursors?
this compound is produced via hydrolysis of uridine 2',3'-cyclic phosphate by 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase), which specifically cleaves cyclic phosphates without degrading RNA internucleotide linkages . Alternative synthetic routes involve activating uridine 2'(3')-phosphate with chlorocarbonate to form uridine 2',3'-cyclic phosphate, followed by selective decyclization .
Q. How do 2'-phosphate groups stabilize RNA tertiary structure?
The 2'-hydroxyl group of uridine forms hydrogen bonds with phosphate groups, stabilizing non-helical conformations in RNA. In yeast tRNA, nearly 50% of ribose residues participate in O2' hydrogen bonding, critical for maintaining tertiary motifs like the U-turn and arch conformations . 2'-Phosphouridine (Up) further enhances thermal stability, increasing tRNA melting temperatures (Tm) by 5–10°C and reducing RNase degradation .
Q. What methods quantify dissociation constants (pK') for this compound derivatives?
Use ion-specific activity coefficient measurements with divalent ions (e.g., Ca²⁺) to reduce discrepancies between observed and calculated pK' values. Theoretical models (e.g., rod models with charge density 3.4 Å⁻¹) align experimental pK' shifts for uridine, uridine-3'(2')-phosphate, and cyclic phosphates .
Q. How can RNase-catalyzed dinucleotide synthesis be optimized using uridine 2',3'-cyclic phosphate?
Incubate uridine 2',3'-cyclic phosphate with acceptors like uridine or 3'-ribosyl-6-methyluracil under controlled RNase concentrations (50 µg/ml). Monitor product ratios (e.g., UpU vs. UprmU) via paper electrophoresis in 0.03 M phosphate buffer (pH 7.1) and quantify using UV spectrophotometry .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in this compound reactivity under varying ionic conditions?
Compare activity coefficients using alkali/alkali earth chlorides (Li⁺, Cs⁺, Ca²⁺). Divalent ions like Ca²⁺ reduce activity coefficients more efficiently than monovalent ions, aligning observed pK' shifts with theoretical predictions for uridylic acid derivatives .
Q. How does 31P NMR spectroscopy track this compound in enzymatic reaction mixtures?
Assign phosphate groups using chemical shifts: 0.7 ppm (UMP), -3.7 ppm (PEP), and -9.9 to -21.9 ppm (ATP α/β/γ-phosphates). Calibrate with standards containing uridine, UMP, and ATP to validate peak assignments .
Q. What metabolomic approaches detect uridine 2',3'-cyclic phosphate in bacterial cultures?
Extract extracellular metabolites under micro-aerobic conditions and analyze via LC-MS/MS. Identify uridine 2',3'-cyclic phosphate using high-resolution mass spectrometry (mass error <5 ppm) and validate against synthetic standards .
Q. How do 2'-phosphate modifications influence tRNA stability under thermal stress?
Perform RNase probing assays and thermal melting curves (Tm analysis) on tRNA variants with/without 2'-phosphouridine. Up-containing tRNA shows increased Tm values and reduced RNase I degradation rates (P < 1.02 × 10⁻⁴) .
Q. What computational models predict Brønsted parameters for this compound transesterification?
Fit experimental data to non-linear Brønsted plots using model systems like 2-hydroxypropyl phosphate diester. Account for breaks in plots at higher pKa values than uridine 3'-phosphate diester cleavage .
Q. How do ribose 2'-hydroxyl interactions differ between RNA and DNA in structural studies?
Analyze X-ray diffraction data (2.5 Å resolution) to identify O2' hydrogen-bonding networks. RNA-specific motifs, like the TψC loop, rely on 2'-hydroxyl–phosphate interactions absent in DNA .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
